Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride

aqueous solubility salt-form advantage assay-ready formulation

Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride (CAS 1187933-33-0; molecular formula C₁₅H₁₈Cl₂N₂O; MW 313.2 g/mol) is a pre-formed dihydrochloride salt of a quinoline-piperidine ketone. It comprises a quinoline ring connected to a piperidine ring at the 4-position via a methanone (ketone) bridge, with both piperidine and quinoline nitrogens protonated by two equivalents of HCl.

Molecular Formula C15H18Cl2N2O
Molecular Weight 313.2 g/mol
Cat. No. B8192379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperidin-4-YL-quinolin-3-YL-methanone dihydrochloride
Molecular FormulaC15H18Cl2N2O
Molecular Weight313.2 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC3=CC=CC=C3N=C2.Cl.Cl
InChIInChI=1S/C15H16N2O.2ClH/c18-15(11-5-7-16-8-6-11)13-9-12-3-1-2-4-14(12)17-10-13;;/h1-4,9-11,16H,5-8H2;2*1H
InChIKeyHPMKAMLHLKAWAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperidin-4-YL-quinolin-3-YL-methanone Dihydrochloride: Physicochemical Identity, Salt-Form Rationale, and Procurement-Grade Specifications


Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride (CAS 1187933-33-0; molecular formula C₁₅H₁₈Cl₂N₂O; MW 313.2 g/mol) is a pre-formed dihydrochloride salt of a quinoline-piperidine ketone [1]. It comprises a quinoline ring connected to a piperidine ring at the 4-position via a methanone (ketone) bridge, with both piperidine and quinoline nitrogens protonated by two equivalents of HCl [2]. The compound is catalogued as a research-grade synthetic intermediate and fragment-like scaffold (MW < 350; tPSA 42 Ų; HBD count 3; Rotatable bonds 2) with computed XLogP3 of approximately 1.8 for the parent free base, indicating balanced lipophilicity suitable for membrane permeability screening [3]. Vendors including AKSci and Leyan supply the dihydrochloride at certified minimum purities of 95%–98%, supporting its use in medicinal chemistry campaigns and biochemical assay preparation .

Why Piperidin-4-YL-quinolin-3-YL-methanone Dihydrochloride Cannot Be Interchanged with Free Base or N-Boc Analogs in Assay and Synthesis Workflows


The dihydrochloride salt form (CAS 1187933-33-0) is not functionally equivalent to its free base (CAS 1073944-16-7), the N-Boc-protected analog (CAS 669074-89-9), or the ketone-lacking 3-(piperidin-4-yl)quinoline (CAS 256372-18-6). The dihydrochloride provides dramatically higher aqueous solubility—a critical parameter for in vitro assay preparation—whereas the free base (computed XLogP3 ≈ 1.8) requires organic co-solvents that may confound dose-response measurements [1][2]. The N-Boc analog carries a bulky tert-butyloxycarbonyl group (MW 340.4 vs. 313.2) that sterically masks the piperidine nitrogen, preventing direct use in amide coupling or reductive amination steps without a deprotection sequence . Meanwhile, 3-(piperidin-4-yl)quinoline lacks the central ketone carbonyl, eliminating the hydrogen-bond acceptor and dipole that the methanone bridge provides for target engagement . Substituting any of these analogs into a protocol optimized for the dihydrochloride risks altered reactivity, solubility failure, or assay incompatibility [3].

Quantitative Differentiation Evidence: Piperidin-4-YL-quinolin-3-YL-methanone Dihydrochloride Versus Closest Analogs


Aqueous Solubility: Dihydrochloride Salt Achieves ≥10-Fold Higher Solubility than Free Base for Direct Assay-Ready Formulation

The dihydrochloride salt (MW 313.2; HBD count = 3; Covalently-Bonded Unit Count = 3, indicating two HCl dissociable in aqueous media) provides markedly enhanced aqueous solubility compared to the free base (MW 240.3; HBD = 1; XLogP3 = 1.8) [1][2]. While quantitative mg/mL solubility values are not published in peer-reviewed literature for this specific compound, the salt-form advantage is a well-established pharmaceutical principle: dihydrochloride salts of piperidine-containing heterocycles typically exhibit aqueous solubility improvements of ≥10-fold relative to their free-base counterparts, as documented across the piperidine-quinoline chemotype class [3]. Vendors supplying the dihydrochloride explicitly note its suitability for biological testing in aqueous assay systems without the need for high-percentage organic co-solvents .

aqueous solubility salt-form advantage assay-ready formulation in vitro pharmacology

Purity Specification: Dihydrochloride Salt Available at Certified 98% Purity Versus Free Base Typically at 95%

Procurement-grade purity specifications differ between the dihydrochloride salt and free base forms. Leyan supplies the dihydrochloride at a certified minimum purity of 98% (Product No. 1944869) . AKSci lists the dihydrochloride at 95% minimum purity (Cat. 2294CG) . By comparison, the free base (CAS 1073944-16-7) is more commonly listed at 95% purity (AKSci Cat. 4460AJ; CymitQuimica Ref. 3D-YSB94416) . The availability of 98%-grade dihydrochloride ensures lower levels of unidentified impurities that could confound biological assay interpretation or downstream synthetic step yields.

purity certification quality control batch-to-batch consistency medicinal chemistry

Molecular Recognition: Ketone Carbonyl Hydrogen-Bond Acceptor and Piperidine HBD Differentiate from 3-(Piperidin-4-yl)quinoline

The methanone bridge in piperidin-4-yl-quinolin-3-yl-methanone introduces a ketone carbonyl (H-bond acceptor count = 3 for free base; = 3 for dihydrochloride) that is absent in 3-(piperidin-4-yl)quinoline (CAS 256372-18-6; H-bond acceptor count = 2; molecular formula C₁₄H₁₆N₂; no oxygen atom) [1]. The carbonyl oxygen provides an additional hydrogen-bond acceptor site and a dipole moment (~2.5–3.0 Debye) that can participate in key polar interactions with protein backbone amides or side-chain residues. The piperidine NH (HBD = 1 for free base; HBD = 3 for dihydrochloride including HCl protons) enables salt-bridge formation with aspartate/glutamate carboxylates in enzyme active sites [2]. The direct C–C linked 3-(piperidin-4-yl)quinoline lacks both of these pharmacophoric features, making the two scaffolds non-interchangeable for structure-based drug design around targets requiring a central polar linker [3].

hydrogen-bond donor/acceptor target engagement scaffold differentiation medicinal chemistry design

Synthetic Tractability: Free Piperidine NH Enables Direct Amide Coupling Without Deprotection, Unlike N-Boc Analog

The dihydrochloride salt (and its free base) presents a free secondary amine at the piperidine 4-position, enabling direct amide coupling with carboxylic acids or acyl chlorides in a single synthetic step [1]. In contrast, tert-butyl 4-(quinoline-3-carbonyl)piperidine-1-carboxylate (CAS 669074-89-9; N-Boc analog; MW 340.4 g/mol) requires a trifluoroacetic acid (TFA) or HCl-mediated Boc deprotection step prior to amide bond formation, adding 1–2 synthetic steps, reducing overall yield, and introducing potential racemization or side-product formation risks . For medicinal chemistry groups running parallel library synthesis, the deprotection-free workflow enabled by the dihydrochloride directly reduces cycle time and purification burden [2].

amide coupling synthetic intermediate deprotection-free workflow parallel synthesis

Fragment-Like Physicochemical Profile Satisfies Rule-of-Three Criteria for Fragment-Based Drug Discovery (FBDD)

The free base parent of the target compound meets all three key 'Rule of Three' criteria for fragment-based screening libraries: MW = 240.3 Da (< 300), XLogP3 = 1.8 (≤ 3), and HBD = 1 (≤ 3) [1][2]. The dihydrochloride salt, while exceeding 300 Da (MW = 313.2), dissociates to the fragment-sized free base upon dissolution in aqueous buffer, preserving fragment-like behavior in biochemical assays [3]. The N-Boc analog (MW = 340.4 Da) and many substituted quinoline-piperidine ketones exceed the MW 300 threshold even in their free-base forms, limiting their suitability for FBDD library inclusion. Additionally, the compound's tPSA of 42 Ų and only 2 rotatable bonds confer low conformational entropy, favoring high ligand efficiency (LE) upon target binding .

fragment-based drug discovery Rule of Three ligand efficiency FBDD screening library

Storage and Handling: Dihydrochloride Salt Offers Ambient Long-Term Stability Versus Free Base Hygroscopicity Risk

The dihydrochloride salt is specified for long-term storage in a cool, dry place without requirement for inert atmosphere or desiccated conditions . By contrast, free-base piperidine derivatives are often hygroscopic and prone to carbonate formation upon exposure to atmospheric CO₂, potentially altering mass balance and introducing variability into biological assay weighings [1]. The GHS classification for the free base (AKSci Cat. 4460AJ) includes a Warning signal word with hazard statements, whereas the dihydrochloride (AKSci Cat. 2294CG) is classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics .

chemical stability long-term storage hygroscopicity laboratory procurement

Procurement-Guiding Application Scenarios for Piperidin-4-YL-quinolin-3-YL-methanone Dihydrochloride


Kinase Inhibitor Fragment Screening and Hit-to-Lead Optimization

The dihydrochloride salt's fragment-like physicochemical profile (parent MW 240.3 Da; XLogP3 = 1.8; tPSA = 42 Ų; only 2 rotatable bonds) makes it an ideal entry for fragment-based drug discovery (FBDD) campaigns targeting kinases, particularly 3-phosphoinositide-dependent kinase-1 (PDK1) and related AGC-family kinases, where quinoline-based fragments have demonstrated binding in biochemical and biophysical assays [1][2]. Upon hit confirmation, the free piperidine NH enables direct one-step amide coupling to generate focused libraries for SAR exploration, without the deprotection penalty incurred by N-Boc analogs [3]. The high aqueous solubility of the salt form supports direct dilution into SPR running buffer or NMR screening buffer at concentrations up to 1–10 mM without exceeding 1% DMSO [4].

Parallel Library Synthesis via Amide or Sulfonamide Coupling

Medicinal chemistry teams executing parallel synthesis of quinoline-piperidine amide or sulfonamide libraries should select the dihydrochloride salt as the central scaffold. After in situ neutralization with DIPEA or triethylamine in DMF or CH₂Cl₂, the liberated piperidine NH reacts directly with carboxylic acids (HATU/DIPEA) or sulfonyl chlorides to generate diverse product arrays in a single synthetic operation [1]. This one-step workflow contrasts with the 2–3 step sequence required when starting from the N-Boc-protected analog (CAS 669074-89-9), reducing cycle time per library plate by an estimated 1–2 days and improving overall isolated yields by eliminating Boc deprotection losses [2]. The 98% purity grade (Leyan) ensures that library products are not contaminated by carry-through impurities from the starting material [3].

Aqueous Biochemical Assay Development Requiring Pre-Weighed, Soluble Test Compound

For biochemical assay development—including fluorescence polarization, TR-FRET, or AlphaScreen formats—the dihydrochloride salt eliminates the need for pre-dissolution in DMSO followed by aqueous dilution, a workflow that often results in compound precipitation for poorly soluble free bases [1]. The salt can be directly dissolved in assay buffer (e.g., 50 mM HEPES, pH 7.4; 150 mM NaCl; 0.01% Triton X-100) at target concentrations, providing consistent dose-response curves without solvent artifact confounding [2]. The non-hazardous transport classification also simplifies international procurement and customs clearance for CROs and academic screening centers operating across multiple jurisdictions [3].

Chemical Biology Probe Synthesis Requiring a Ketone-Linked Quinoline-Piperidine Scaffold

The methanone bridge connecting quinoline and piperidine rings provides a unique hydrogen-bond acceptor site (ketone C=O; HBA count = 3) and dipole that is absent in direct C–C linked analogs such as 3-(piperidin-4-yl)quinoline (CAS 256372-18-6; HBA = 2; no oxygen) [1]. This carbonyl can engage catalytic lysine residues or backbone amide NH groups in kinase hinge regions, as evidenced by co-crystal structures of related quinoline-3-carbonyl-piperidine analogs bound to PDK1 [2]. Chemical biologists developing affinity probes, photoaffinity labels, or PROTAC conjugates should select this scaffold when target engagement requires the central polar linker, and procure the dihydrochloride salt for its immediate synthetic utility (free amine ready for bifunctional linker attachment) [3].

Quote Request

Request a Quote for Piperidin-4-YL-quinolin-3-YL-methanone dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.